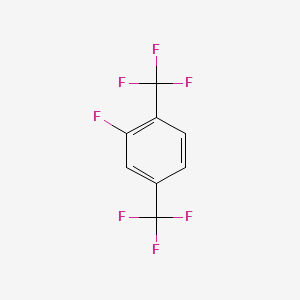

2,5-Bis(trifluoromethyl)fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGRJEBZBWYSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Bis(trifluoromethyl)fluorobenzene

Foreword: Strategic Synthesis in Fluorine Chemistry

The incorporation of trifluoromethyl (CF₃) groups into aromatic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. These moieties are prized for their ability to modulate key molecular properties, including metabolic stability, lipophilicity, and binding affinity.[1] The target molecule of this guide, 2,5-Bis(trifluoromethyl)fluorobenzene, represents a valuable fluorinated building block, combining the electronic influence of two powerful electron-withdrawing CF₃ groups with the unique characteristics of a fluorine substituent.

This document provides a comprehensive overview of the most logical and field-proven synthetic pathway to this compound. It is designed for researchers, chemists, and process development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind critical experimental choices. The protocols described herein are robust and grounded in established, validated chemical transformations.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound logically disconnects the C-F bond via a diazonium salt, a classic and reliable transformation. This identifies 2,5-bis(trifluoromethyl)aniline as the key precursor. This aniline, in turn, can be derived from the corresponding nitro compound, 2,5-bis(trifluoromethyl)nitrobenzene, through standard reduction. The nitroaromatic is accessible via the electrophilic nitration of the commercially available starting material, 1,4-bis(trifluoromethyl)benzene.

This multi-step pathway is dictated by the profound electronic deactivation of the aromatic ring by the two CF₃ groups, which makes direct C-H fluorination exceptionally challenging.[2] The chosen route leverages well-established, high-yielding reactions to navigate this challenge effectively.

Caption: Retrosynthetic pathway for this compound.

The Core Synthesis Pathway: A Three-Step Approach

The most viable industrial and laboratory-scale synthesis proceeds through three distinct chemical transformations.

Step 1: Electrophilic Nitration of 1,4-Bis(trifluoromethyl)benzene

Causality and Experimental Choice: The two trifluoromethyl groups strongly deactivate the benzene ring towards electrophilic aromatic substitution.[3] Consequently, forcing conditions are required to achieve nitration. Standard nitrating mixtures (HNO₃/H₂SO₄) must be replaced with a more potent system. The use of concentrated or fuming nitric acid in a solvent of fuming sulfuric acid (oleum) generates a high concentration of the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the high activation energy barrier of this reaction.[4][5] Temperature control is critical to minimize the formation of dinitrated byproducts and ensure safety.

Experimental Protocol: Synthesis of 2,5-Bis(trifluoromethyl)nitrobenzene [4]

-

Apparatus Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solvent of sulfuric acid (91-100%) or fuming sulfuric acid (≤20% SO₃).[4]

-

Reagent Addition: The acid is cooled in an ice-water bath. Fuming nitric acid (≥97%) is added dropwise, maintaining the internal temperature below 10 °C.

-

Substrate Introduction: 1,4-Bis(trifluoromethyl)benzene is then added portion-wise or via the dropping funnel at a rate that allows the internal temperature to be maintained between 80-95 °C.[4]

-

Reaction: The reaction mixture is stirred vigorously at 85-90 °C for 12-24 hours. Progress can be monitored by Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured carefully onto crushed ice with stirring.

-

Extraction: The resulting mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally brine. The solvent is dried over anhydrous sodium sulfate, filtered, and removed under reduced pressure to yield the crude product, which can be purified further by vacuum distillation.

Step 2: Reduction of 2,5-Bis(trifluoromethyl)nitrobenzene

Causality and Experimental Choice: The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method. Raney Nickel is a cost-effective and highly active catalyst for this purpose, operating under moderate hydrogen pressure and temperature.[4] This method avoids the use of stoichiometric metal reductants (like Sn, Fe, or Zn in acidic media), which can complicate purification.

Experimental Protocol: Synthesis of 2,5-Bis(trifluoromethyl)aniline [4][6]

-

Apparatus Setup: A high-pressure hydrogenation vessel (autoclave) is charged with 2,5-bis(trifluoromethyl)nitrobenzene and a suitable solvent, such as isopropanol or ethanol.

-

Catalyst Addition: A catalytic amount of water-slurried Raney Nickel (approx. 5-10 wt%) is carefully added to the vessel.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the target pressure (e.g., 5 kg/cm ²). The mixture is stirred and heated to 70-90 °C.

-

Reaction: The reaction is typically complete within 8 hours, monitored by the cessation of hydrogen uptake.

-

Workup: After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the solvent.

-

Purification: The combined filtrate is concentrated under reduced pressure to yield 2,5-bis(trifluoromethyl)aniline, which is often of sufficient purity (≥99%) for the next step.[4] If necessary, it can be purified by vacuum distillation.

Step 3: The Balz-Schiemann Reaction

Causality and Experimental Choice: The Balz-Schiemann reaction is the classic and most reliable method for introducing a fluorine atom onto an aromatic ring starting from a primary aniline.[7][8] The process involves two key stages: diazotization and subsequent thermal decomposition.

-

Diazotization: The primary amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The presence of two electron-withdrawing CF₃ groups decreases the nucleophilicity of the amine, necessitating strict temperature control (0-5 °C) to prevent premature decomposition of the nitrous acid and the resulting diazonium salt.[9]

-

Fluoride Source & Decomposition: Fluoroboric acid (HBF₄) is used as both the acid for diazotization and the source of the non-nucleophilic tetrafluoroborate (BF₄⁻) counterion. This precipitates the relatively stable aryldiazonium tetrafluoroborate salt.[8] Gentle heating of this isolated salt causes it to decompose, releasing nitrogen gas and forming a highly reactive aryl cation, which is immediately trapped by a fluoride ion from the BF₄⁻ counterion.[7][10]

Caption: Mechanism of the Balz-Schiemann reaction for this synthesis.

Experimental Protocol: Synthesis of this compound (Adapted from general procedures[8][11])

-

Diazotization: 2,5-Bis(trifluoromethyl)aniline is dissolved in an aqueous solution of fluoroboric acid (HBF₄, ~48%) in a vessel cooled to 0-5 °C using an ice-salt bath.

-

Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred aniline solution. The temperature must be strictly maintained below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

Salt Precipitation: The corresponding aryldiazonium tetrafluoroborate salt typically precipitates as a solid. The slurry is stirred for an additional 30 minutes in the cold bath.

-

Isolation: The solid diazonium salt is collected by suction filtration and washed with cold water, followed by a small amount of cold methanol, and finally cold diethyl ether to aid in drying. The salt should be dried in a vacuum desiccator, protected from light. Caution: Diazonium salts are potentially explosive when dry and should be handled with extreme care, using appropriate personal protective equipment (PPE) and blast shields.

-

Thermal Decomposition: The dry diazonium tetrafluoroborate salt is placed in a flask and heated gently (solid-phase decomposition) or in a high-boiling inert solvent (e.g., dodecane). The decomposition, characterized by the evolution of nitrogen gas, should be controlled by the rate of heating.

-

Purification: The resulting crude product is purified by steam distillation from the reaction residue or by extraction followed by fractional distillation under reduced pressure to yield pure this compound.

Summary of Quantitative Data

| Step | Starting Material | Product | Key Reagents | Typical Yield | Reference |

| 1 | 1,4-Bis(trifluoromethyl)benzene | 2,5-Bis(trifluoromethyl)nitrobenzene | Fuming HNO₃, Fuming H₂SO₄ | ~70-75% | [4] |

| 2 | 2,5-Bis(trifluoromethyl)nitrobenzene | 2,5-Bis(trifluoromethyl)aniline | H₂, Raney Ni | ~73% | [4] |

| 3 | 2,5-Bis(trifluoromethyl)aniline | This compound | NaNO₂, HBF₄ | ~50-60% (est.) | [10][11] |

Note: The yield for Step 3 is an estimate based on typical Balz-Schiemann reaction efficiencies, as a specific literature value for this exact substrate was not found.

Conclusion and Future Perspectives

The synthesis of this compound is reliably achieved through a robust, three-step sequence starting from 1,4-bis(trifluoromethyl)benzene. This pathway, involving nitration, reduction, and a concluding Balz-Schiemann reaction, effectively navigates the challenges posed by the electronically deactivated aromatic core. While modern methods such as late-stage C-H activation or novel nucleophilic fluorination are areas of active research, the classic diazotization route remains the most practical and validated approach for accessing this and related fluorinated structures on a laboratory and pilot scale. Advances in flow chemistry are also being applied to diazotization reactions to improve safety and scalability by minimizing the accumulation of potentially hazardous diazonium salt intermediates.[12]

References

- Google Patents. (n.d.). US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

-

Wikipedia. (n.d.). Balz–Schiemann reaction. Available from: [Link]

-

Grokipedia. (n.d.). Balz–Schiemann reaction. Available from: [Link]

-

OChemPal. (n.d.). The Chemical Properties and Synthesis Applications of 2,5-Bis(trifluoromethyl)aniline. Available from: [Link]

-

Allen Institute. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Available from: [Link]

-

ResearchGate. (n.d.). Balz-Schiemann Reaction. Available from: [Link]

-

Thieme. (n.d.). 26. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Available from: [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

- Google Patents. (n.d.). EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

-

Organic Syntheses. (n.d.). Fluorobenzene. Available from: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. nbinno.com [nbinno.com]

- 4. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 5. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 6. 2,5-Bis(trifluoromethyl)aniline | 328-93-8 [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,5-Bis(trifluoromethyl)fluorobenzene (CAS 887268-08-8): A Key Building Block for Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

2,5-Bis(trifluoromethyl)fluorobenzene is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring two potent electron-withdrawing trifluoromethyl (-CF3) groups and a reactive fluorine atom on a benzene core, makes it an invaluable building block for synthesizing complex molecular architectures. The strategic placement of these substituents creates an electron-deficient aromatic system, activating the fluorine atom for nucleophilic aromatic substitution (SNAr). This reactivity provides a reliable handle for coupling the bis(trifluoromethyl)phenyl moiety, a pharmacophore known to enhance drug efficacy, into target molecules. This guide offers a senior-level perspective on the compound's properties, strategic importance, core reactivity, plausible synthetic routes, and practical application protocols, grounded in established chemical principles.

Physicochemical Profile & Specifications

This compound is a liquid at ambient temperature, typically supplied with a purity of 95% or greater.[1] Its key identifiers and properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 887268-08-8 | [2] |

| Molecular Formula | C₈H₃F₇ | [2] |

| Molecular Weight | 232.10 g/mol | [2] |

| Synonyms | 2-Fluoro-1,4-bis(trifluoromethyl)benzene, 1,4-Bis(trifluoromethyl)-2-fluorobenzene | |

| Physical Form | Liquid | |

| Boiling Point | 50-54 °C @ 60 mbar | [2] |

| Purity | ≥95% | [1] |

| InChI Key | KAGRJEBZBWYSJK-UHFFFAOYSA-N | |

| SMILES | FC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes F_sub [label="F", fontcolor="#34A853"]; CF3_1_C [label="C"]; CF3_1_F1 [label="F", fontcolor="#EA4335"]; CF3_1_F2 [label="F", fontcolor="#EA4335"]; CF3_1_F3 [label="F", fontcolor="#EA4335"]; CF3_2_C [label="C"]; CF3_2_F1 [label="F", fontcolor="#EA4335"]; CF3_2_F2 [label="F", fontcolor="#EA4335"]; CF3_2_F3 [label="F", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

// Benzene ring edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent edges C2 -- F_sub; C5 -- CF3_1_C; CF3_1_C -- CF3_1_F1; CF3_1_C -- CF3_1_F2; CF3_1_C -- CF3_1_F3; C1 -- CF3_2_C; CF3_2_C -- CF3_2_F1; CF3_2_C -- CF3_2_F2; CF3_2_C -- CF3_2_F3; C3 -- H1; C4 -- H2; C6 -- H3;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; F_sub [pos="-1.74,1!"]; CF3_1_C [pos="1.74,-1!"]; CF3_1_F1 [pos="2.2,-0.5!"]; CF3_1_F2 [pos="2.2,-1.5!"]; CF3_1_F3 [pos="1.3,-1.5!"]; CF3_2_C [pos="-0.87,2!"]; CF3_2_F1 [pos="-0.4,2.5!"]; CF3_2_F2 [pos="-1.3,2.5!"]; CF3_2_F3 [pos="-1.3,1.5!"]; H1 [pos="-1.74,-1!"]; H2 [pos="0,-1.8!"]; H3 [pos="1.74,1!"]; }

Caption: Structure of this compound.

The Strategic Value of the Bis(trifluoromethyl)phenyl Moiety in Medicinal Chemistry

The incorporation of fluorine, particularly as trifluoromethyl (-CF3) groups, is a cornerstone of modern drug design.[3] These groups exert profound effects on a molecule's pharmacokinetic and pharmacodynamic profiles.[4]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases a drug's half-life and bioavailability.[4]

-

Modulation of Physicochemical Properties: -CF3 groups are highly lipophilic and strongly electron-withdrawing.[3][5] This dual nature allows medicinal chemists to fine-tune a candidate's lipophilicity for improved membrane permeability while altering the electronics of an aromatic system to enhance target binding.[4][6]

-

Improved Binding Affinity: The potent electronic influence and steric profile of the -CF3 group can lead to more selective and high-affinity interactions with biological targets.[3]

A compelling example of this strategy is the drug Dutasteride , a potent inhibitor of 5α-reductase used to treat benign prostatic hyperplasia.[5][7] Dutasteride's structure features a 2,5-bis(trifluoromethyl)phenyl group.[8][9] This moiety replaced the simpler tert-butyl group of its predecessor, finasteride, resulting in a 40-fold increase in potency and inhibition of multiple 5α-reductase isoforms.[5] This case study underscores the power of the bis(trifluoromethyl)phenyl scaffold in rational drug design.

Core Reactivity: A Highly Electron-Deficient System Primed for SNAr

The chemical behavior of this compound is dominated by the powerful inductive and resonance effects of its substituents. The fluorine atom and the two -CF3 groups are strongly electron-withdrawing, rendering the aromatic ring highly electron-deficient.

This deactivation makes the ring a poor substrate for classical electrophilic aromatic substitution . Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) .[10][11] The fluorine atom, being a good leaving group in activated systems, is the primary site of reaction. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][12] The stability of this intermediate is the causal factor for the reaction's facility; the negative charge is delocalized effectively onto the electron-withdrawing -CF3 groups, particularly the one positioned para to the site of nucleophilic attack.[11]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Plausible Synthetic Pathway Analysis

While specific manufacturing protocols for this compound are proprietary, a logical and robust synthetic route can be designed based on well-established transformations of its analogues.[13][14] A highly plausible pathway begins with the commercially available 1,4-bis(trifluoromethyl)benzene and proceeds through a three-step sequence.

Causality of the Proposed Route: This sequence is chosen for its reliability and use of standard, scalable reactions. Nitration of the activated ring is a standard entry point, reduction of nitro groups is highly efficient, and the Balz-Schiemann reaction is a classic, dependable method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate.[15][16][17]

Caption: Proposed synthetic workflow for this compound.

Hypothetical Laboratory Protocol

Step 1: Nitration of 1,4-Bis(trifluoromethyl)benzene

-

Rationale: To regioselectively install a nitro group, which will serve as a precursor to the amine. The strong electron-withdrawing nature of the -CF3 groups requires forceful nitrating conditions.[14]

-

Procedure:

-

To a stirred solution of fuming sulfuric acid (e.g., 20% SO₃), cool to 0-5 °C.

-

Slowly add a stoichiometric amount of concentrated nitric acid, maintaining the temperature.

-

Add 1,4-bis(trifluoromethyl)benzene (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

After addition, allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC or GC for consumption of starting material.

-

Carefully pour the reaction mixture onto crushed ice, extract with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over Na₂SO₄, and concentrate to yield crude 2,5-bis(trifluoromethyl)nitrobenzene. Purify by distillation or chromatography.

-

Step 2: Reduction to 2,5-Bis(trifluoromethyl)aniline

-

Rationale: To convert the nitro group to the primary amine required for diazotization. Catalytic hydrogenation is a clean and efficient method.[13]

-

Procedure:

-

Dissolve the nitro compound (1.0 eq) in a solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (5-10 mol% Pd).

-

Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite® to remove the catalyst, and concentrate the filtrate to yield the aniline, which is often pure enough for the next step.

-

Step 3: Balz-Schiemann Reaction

-

Rationale: This classical reaction transforms an aromatic amine into an aryl fluoride via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[15][18] It is a reliable method for regioselective fluorination.[16]

-

Procedure:

-

Suspend the aniline (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄, ~48%) at 0 °C.

-

Add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir for 30-60 minutes at low temperature, upon which the diazonium tetrafluoroborate salt typically precipitates.

-

Isolate the salt by filtration, wash with cold water, cold ethanol, and ether, and dry thoroughly in a vacuum desiccator.

-

Caution: Diazonium salts can be explosive when dry. Handle with care.

-

Gently heat the dry salt in an appropriate apparatus until nitrogen evolution begins and then ceases. The thermal decomposition yields the desired aryl fluoride.

-

Purify the resulting liquid by distillation or chromatography to obtain pure this compound.

-

Application Protocol: SNAr Coupling

The primary utility of this reagent is as a substrate for SNAr to introduce the 2,5-bis(trifluoromethyl)phenyl scaffold.

General Protocol for N-Arylation with an Amine Nucleophile:

-

Self-Validation System: The progress of the reaction can be reliably monitored by TLC, staining for the amine starting material (e.g., with ninhydrin) and the appearance of a new, typically less polar, UV-active product spot. Final product identity is confirmed by LC-MS and NMR.

-

Rationale: The choice of a polar aprotic solvent (DMF or DMSO) facilitates the formation of the charged Meisenheimer complex. A mild inorganic base is sufficient to deprotonate the amine nucleophile or scavenge the HF produced.

-

Procedure:

-

To a solution of the amine nucleophile (1.0-1.2 eq) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Add this compound (1.0 eq) to the suspension.

-

Heat the reaction mixture to 80-120 °C, monitoring by TLC or LC-MS every 2-4 hours.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine to remove DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Analytical & Spectroscopic Characterization

Confirming the identity and purity of this compound and its reaction products is critical.

-

¹⁹F NMR Spectroscopy: This is the most diagnostic technique. The spectrum is expected to show three distinct signals: two for the inequivalent -CF3 groups and one for the aryl-fluoride. The chemical shifts for -CF3 groups typically appear between -50 and -70 ppm.[19] The C-F signal will be further downfield. Complex coupling patterns (F-F and H-F) will be observed.

-

¹H NMR Spectroscopy: Three signals are expected in the aromatic region for the three distinct aromatic protons. Each signal will appear as a complex multiplet due to both homo- and heteronuclear coupling (³JHH, ⁴JHH, ³JHF, ⁴JHF, ⁵JHF).

-

Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) will show a clear molecular ion peak (M⁺) at m/z 232. Characteristic fragmentation patterns would involve the loss of F or CF₃ groups.

-

Infrared (IR) Spectroscopy: Strong absorption bands characteristic of C-F stretching will be prominent, typically in the 1100-1400 cm⁻¹ region.

Safety, Handling, and Storage

Fluorinated aromatic compounds require careful handling.[20]

| Hazard Class | GHS Statement | Pictogram | Precaution | Source(s) |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | P280: Wear protective gloves. | |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P280: Wear eye protection. | |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261: Avoid breathing vapor. Use in a well-ventilated area or fume hood. |

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile or neoprene gloves.[20]

-

Handling: Handle in a well-ventilated chemical fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

Balz–Schiemann reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Balz–Schiemann reaction. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]

-

Balz-Schiemann Reaction: Mechanism, Formula & Uses. (n.d.). Allen Overseas. Retrieved January 19, 2026, from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

DUTASTERIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, March 5). Pharmapproach. Retrieved January 19, 2026, from [Link]

-

Balz Schiemann Reaction Trick | Aromatic Fluorination Made Easy | NEET JEE Chemistry Hack. (2025, November 29). YouTube. Retrieved January 19, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved January 19, 2026, from [Link]

-

Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (2023, May). Magnetic Resonance in Chemistry. Retrieved January 19, 2026, from [Link]

-

Dutasteride. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Synthesis and structure of dutasteride. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Dutasteride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

The Balz-Schiemann Reaction. (2019, February 6). Scientific Update. Retrieved January 19, 2026, from [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

-

The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 19, 2026, from [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 19, 2026, from [Link]

- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. (n.d.). Google Patents.

-

Chemical Synthesis Strategies: Preparing 2,5-Bis(trifluoromethyl)bromobenzene. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]

-

This compound - CAS:887268-08-8. (n.d.). Beijing Think T&J Technology Co., Ltd. Retrieved January 19, 2026, from [Link]

- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. (n.d.). Google Patents.

-

Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved January 19, 2026, from [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). PubMed Central. Retrieved January 19, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. Retrieved January 19, 2026, from [Link]

-

(Trifluoromethyl)benzene. (n.d.). CAS Common Chemistry. Retrieved January 19, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

- Method for producing bis(trifluoromethyl)benzene. (n.d.). Google Patents.

-

Fluorine Safety. (n.d.). Purdue University. Retrieved January 19, 2026, from [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Code of practice compressed fluorine and mixtures with inert gases. (n.d.). European Industrial Gases Association. Retrieved January 19, 2026, from [Link]

-

Fluorine SDS. (2022, March 15). Airgas. Retrieved January 19, 2026, from [Link]

-

16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound - CAS:887268-08-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 887268-08-8 Cas No. | 2-Fluoro-1,4-bis-(trifluoromethyl)benzene | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Dutasteride | 164656-23-9 [chemicalbook.com]

- 8. Dutasteride - Wikipedia [en.wikipedia.org]

- 9. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 14. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 15. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 18. scientificupdate.com [scientificupdate.com]

- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of 2,5-Bis(trifluoromethyl)fluorobenzene

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Structural Significance of 2,5-Bis(trifluoromethyl)fluorobenzene

This compound is a highly fluorinated aromatic compound. The strategic placement of a fluorine atom and two trifluoromethyl (CF₃) groups on a benzene ring imparts unique electronic properties, metabolic stability, and lipophilicity. These characteristics make such motifs highly valuable in the design of pharmaceuticals, agrochemicals, and advanced materials. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide explains the causality behind the expected spectral patterns, providing a self-validating system for characterization.

Predicted Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous characterization.

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring (H-3, H-4, and H-6). The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents will shift these protons downfield compared to benzene (δ 7.34 ppm).

-

H-6: This proton is ortho to both a -CF₃ group and the -F atom. It is expected to be the most downfield proton. Its signal will appear as a doublet of doublets due to coupling with H-4 (⁴JHH, long-range) and the ring fluorine (³JHF).

-

H-3: This proton is ortho to a -CF₃ group and meta to the -F atom. It will likely appear as a doublet of doublets due to coupling with H-4 (³JHH) and a smaller, long-range coupling to the fluorine atom (⁴JHF).

-

H-4: This proton is situated between H-3 and the -CF₃ at position 5. It will be split into a doublet of doublets by its two ortho neighbors, H-3 and H-6 (³JHH).

Predicted ¹H NMR Data Summary

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-6 | 7.85 - 8.00 | dd | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |

| H-3 | 7.70 - 7.85 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 4-6 |

| H-4 | 7.55 - 7.70 | t or dd | ³JHH ≈ 8-9 |

The proton-decoupled ¹³C NMR spectrum is predicted to show eight unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are significantly influenced by fluorine substitution, and characteristic carbon-fluorine coupling (JCF) is expected.

-

C-1, C-2, C-5: These carbons are directly attached to fluorine atoms (either -F or -CF₃) and will exhibit large one-bond or two-bond C-F coupling constants. The C-1 carbon, bonded to the single fluorine atom, will show a large doublet (¹JCF ≈ 240-260 Hz). The carbons of the two CF₃ groups will appear as quartets (¹JCF ≈ 270-280 Hz)[1].

-

Aromatic Carbons: The remaining aromatic carbons (C-3, C-4, C-6) will appear as complex multiplets due to smaller two-, three-, and four-bond C-F couplings.

Predicted ¹³C NMR Data Summary

| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| C-1 | 160 - 165 | d | ¹JCF ≈ 245-255 |

| C-2 | 125 - 130 | q | ²JCCF ≈ 30-35 |

| C-3 | 128 - 132 | m | - |

| C-4 | 124 - 128 | m | - |

| C-5 | 122 - 127 | q | ²JCCF ≈ 30-35 |

| C-6 | 118 - 122 | m | - |

| C-2 CF₃ | 120 - 124 | q | ¹JCF ≈ 270-280 |

| C-5 CF₃ | 120 - 124 | q | ¹JCF ≈ 270-280 |

¹⁹F NMR is crucial for confirming the fluorine-containing moieties. Three distinct signals are expected: one for the aromatic fluorine and one for each of the two non-equivalent trifluoromethyl groups. Chemical shifts are referenced to CFCl₃ (δ 0 ppm).

-

Ar-F: The fluorine atom at C-1 will appear as a multiplet due to couplings with H-6 (³JFH), H-3 (⁴JFH), and potentially long-range couplings to the CF₃ groups. Its chemical shift is expected in the typical aromatic fluorine region.

-

CF₃ groups: The two CF₃ groups are in different chemical environments and should appear as two separate signals. The CF₃ at C-2 is ortho to the Ar-F, while the CF₃ at C-5 is meta. This will result in different chemical shifts. Each signal may appear as a singlet or a finely split multiplet due to long-range couplings. Trifluoromethyl groups on a benzene ring typically appear in the range of -60 to -65 ppm[1][2].

Predicted ¹⁹F NMR Data Summary

| Fluorine Group | Predicted δ (ppm) | Predicted Multiplicity |

|---|---|---|

| C1-F | -110 to -125 | m |

| C2-CF₃ | -61 to -63 | s or fine m |

| C5-CF₃ | -63 to -65 | s or fine m |

NMR Coupling Pathway Visualization

The following diagram illustrates the key predicted spin-spin coupling relationships in the molecule, which are fundamental to interpreting the NMR spectra.

Caption: Predicted major NMR spin-spin coupling pathways.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions related to the C-F bonds.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium |

| 1350 - 1100 | C-F Stretch (CF₃ groups) | Strong, Broad |

| 1250 - 1150 | Ar-F Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

The region between 1350 and 1100 cm⁻¹ will likely contain multiple intense absorption bands, characteristic of the symmetric and asymmetric stretching modes of the C-F bonds in the two trifluoromethyl groups. This is a highly diagnostic region for identifying such compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₃F₇), the molecular weight is 232.01 g/mol .

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 232.

-

Fragmentation: The fragmentation pattern will be characteristic of fluorinated aromatic compounds. Key expected fragments include:

-

[M - F]⁺ (m/z = 213): Loss of a fluorine atom.

-

[M - CF₃]⁺ (m/z = 163): Loss of a trifluoromethyl radical, which is a common and often stable fragment.

-

[C₇H₃F₄]⁺ (m/z = 163): This corresponds to the structure after losing the CF₃ group.

-

Experimental Protocols

The following are generalized, field-proven protocols for acquiring high-quality spectral data for compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire 16-32 scans.

-

Set a spectral width of ~16 ppm.

-

Use a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire 1024-4096 scans using proton decoupling.

-

Set a spectral width of ~250 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire 64-128 scans.

-

Set a spectral width of ~250 ppm.

-

Reference the spectrum relative to an external standard like CFCl₃.

-

Sources

An In-depth Technical Guide on the Solubility of 2,5-Bis(trifluoromethyl)fluorobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Bis(trifluoromethyl)fluorobenzene, a fluorinated aromatic compound of significant interest in the pharmaceutical and materials science sectors. Given the scarcity of publicly available quantitative solubility data, this document synthesizes information from structurally similar compounds, theoretical principles of solubility, and the known physicochemical properties of the target molecule to present a robust predicted solubility profile. Furthermore, this guide offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers and drug development professionals to effectively utilize this compound in their work. The content herein is structured to provide not just data, but a deep, causal understanding of the solute-solvent interactions that govern the solubility of this unique molecule.

Introduction: The Significance of this compound

This compound is a highly fluorinated aromatic compound that has garnered considerable attention as a key building block in the synthesis of advanced materials and active pharmaceutical ingredients (APIs). The strategic incorporation of trifluoromethyl (CF3) groups onto a benzene ring dramatically alters the molecule's electronic and physicochemical properties. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of the final drug product, making trifluoromethylated compounds highly valuable in modern drug discovery.[1] For instance, the 2,5-bis(trifluoromethyl)phenyl group is a key structural motif in the drug Dutasteride, a potent inhibitor of 5α-reductase used in the treatment of benign prostatic hyperplasia.[2]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective application. Solubility data is critical for:

-

Reaction Chemistry: Selecting appropriate solvents for homogeneous reaction conditions, thereby improving reaction rates and yields.

-

Purification Processes: Designing efficient crystallization and chromatographic purification methods.

-

Formulation Development: Ensuring the effective delivery and bioavailability of APIs containing this moiety.

This guide aims to bridge the current knowledge gap by providing a detailed exploration of the solubility of this compound, grounded in scientific principles and practical experimental guidance.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The following table summarizes the key properties of this compound and its isomers, which are crucial for understanding its solubility behavior.

| Property | This compound | 1,3-Bis(trifluoromethyl)benzene | 1,4-Bis(trifluoromethyl)benzene |

| CAS Number | 887268-08-8 | 402-31-3 | 433-19-2 |

| Molecular Formula | C₈H₃F₇ | C₈H₄F₆ | C₈H₄F₆ |

| Molecular Weight | 232.10 g/mol | 214.11 g/mol | 214.11 g/mol |

| Boiling Point | Not readily available | 116 °C | Not readily available |

| Density | Not readily available | 1.378 g/mL at 25 °C | Not readily available |

| Water Solubility | Expected to be very low | Insoluble[3] | Not readily available |

| Organic Solvent Solubility | - | Soluble in alcohol, ether, benzene[3] | Not readily available |

The presence of two electron-withdrawing trifluoromethyl groups and a fluorine atom makes this compound a non-polar, lipophilic molecule. The high degree of fluorination also contributes to its low miscibility with water and preference for non-polar to moderately polar organic solvents.

Theoretical Framework: The Science of Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. This adage suggests that substances with similar intermolecular forces are likely to be soluble in one another. The dissolution process can be conceptualized as a three-step process:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when new intermolecular forces are established between the solute and solvent molecules.

For a solute to dissolve, the energy released in the third step should be comparable to or greater than the energy consumed in the first two steps.

The primary intermolecular forces at play for this compound and common organic solvents are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that arise from the movement of electrons in molecules. They are the predominant forces in non-polar molecules.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A special type of strong dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).

Due to its structure, this compound is not capable of acting as a hydrogen bond donor and is a very weak hydrogen bond acceptor. Therefore, its solubility will be primarily governed by van der Waals forces and, to a lesser extent, dipole-dipole interactions.

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle and the known solubility of its close analog, 1,3-Bis(trifluoromethyl)benzene, we can predict the solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether | High | The non-polar nature of these solvents allows for favorable van der Waals interactions with the non-polar this compound. The energy required to disrupt the solvent-solvent and solute-solute interactions is readily compensated by the formation of new solute-solvent interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents possess a dipole moment and can engage in dipole-dipole interactions. While this compound is primarily non-polar, it has a slight dipole moment due to the fluorine atoms. The solubility will depend on the balance between the polarity of the solvent and its ability to interact with the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | These solvents are characterized by their ability to form strong hydrogen bonds. Since this compound cannot participate effectively in hydrogen bonding, a significant amount of energy is required to disrupt the solvent's hydrogen-bonding network. This energy is not fully compensated by the formation of weaker van der Waals and dipole-dipole interactions between the solute and solvent, leading to lower solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The strong hydrogen-bonding network of water and the highly polar nature of DMSO make it energetically unfavorable to dissolve the non-polar this compound. |

It is crucial to emphasize that these are predictions and should be confirmed experimentally for any critical application.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a robust and self-validating methodology.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Materials:

-

This compound

-

A range of organic solvents (e.g., hexane, toluene, acetone, ethanol, water)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 0.1 mL of this compound to a clean, dry test tube.

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

-

Continue adding the solvent until the solute completely dissolves or a significant volume of solvent has been added without complete dissolution.

-

Record the observations as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

High-purity organic solvents

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

-

S (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

-

Workflow for Quantitative Solubility Determination

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound remains limited in the public domain, a comprehensive understanding of its solubility profile can be achieved through the application of fundamental chemical principles and by drawing parallels with structurally related compounds. This guide has provided a robust predicted solubility profile, indicating high solubility in non-polar aprotic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in polar protic and highly polar solvents. For applications demanding precise solubility values, the detailed experimental protocols outlined herein offer a reliable and validated approach. As the use of this compound continues to expand in the pharmaceutical and materials science industries, a thorough grasp of its solubility is indispensable for accelerating innovation and ensuring the successful development of novel products.

References

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Bis(trifluoromethyl)-benzene CAS#: 402-31-3 [m.chemicalbook.com]

- 3. 1,3-Bis(trifluoromethyl)benzene, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

theoretical studies on 2,5-Bis(trifluoromethyl)fluorobenzene

An In-depth Technical Guide to the Theoretical Studies of 2,5-Bis(trifluoromethyl)fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and trifluoromethyl substituents. A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for its effective utilization. This technical guide provides a comprehensive overview of the theoretical approaches used to characterize this molecule. In the absence of extensive specific computational studies on this particular isomer, this guide synthesizes information from theoretical studies on analogous fluorinated and trifluoromethylated benzene derivatives to predict its key physicochemical characteristics. This document is intended to serve as a valuable resource for researchers, offering insights into the expected behavior of this compound and a foundational framework for future computational and experimental investigations.

Introduction: The Significance of Fluorinated Aromatics

The introduction of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] In drug discovery, for instance, the -CF3 group is often employed to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] The strong electron-withdrawing nature of both fluorine and the trifluoromethyl group significantly influences the electronic distribution within an aromatic ring, thereby modulating its reactivity and intermolecular interactions.[2]

This compound presents a unique substitution pattern on the benzene ring. A comprehensive theoretical understanding of this molecule is crucial for predicting its behavior in various chemical and biological systems. This guide outlines the expected molecular and electronic structure, vibrational spectra, and reactivity of this compound based on established computational chemistry principles and data from closely related compounds.

Theoretical Framework: A Computational Approach

A robust theoretical investigation of this compound would typically employ Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] A popular and effective approach involves the use of Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) in conjunction with a Pople-style basis set such as 6-311++G(d,p).[4] This level of theory has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules.[5][6]

Frequency calculations are essential to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.[7] Furthermore, these calculations provide theoretical vibrational spectra (Infrared and Raman) that can be compared with experimental data.[8][9]

Below is a generalized workflow for the theoretical characterization of a molecule like this compound.

Caption: A generalized workflow for the computational analysis of a molecule.

Predicted Molecular Geometry

The geometry of the benzene ring in this compound is expected to deviate from a perfect hexagon due to the electronic and steric effects of the substituents. Based on ab initio calculations of other fluorinated benzenes, the C-C bond lengths adjacent to the points of substitution are anticipated to be slightly shorter than the standard benzene C-C bond length (~1.39 Å), while the internal ring angle at the site of substitution is expected to increase.[10]

The C-F bond length is predicted to be in the range of 1.32-1.35 Å.[10] The C-CF3 bond lengths will also influence the ring geometry. The trifluoromethyl groups, being bulkier than the fluorine atom, will likely cause some steric strain, potentially leading to minor out-of-plane distortions of the substituents.

| Parameter | Expected Value |

| C-C (ring) | ~1.38 - 1.40 Å |

| C-H | ~1.08 Å |

| C-F | ~1.32 - 1.35 Å |

| C-CF3 | ~1.50 Å |

| ∠CCC (ring) | ~118° - 122° |

| ∠C-C-F | ~119° |

| ∠C-C-CF3 | ~121° |

| Table 1: Predicted geometric parameters for this compound based on analogous compounds. |

Inferred Electronic Properties

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the fluorine atom and the two trifluoromethyl groups.[1][2]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.

For this compound, the electron-withdrawing substituents are expected to stabilize both the HOMO and LUMO energy levels compared to benzene. This will likely result in a relatively large HOMO-LUMO gap, suggesting high chemical stability.[4]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack.[4] For this compound, the MEP is expected to show a highly electron-deficient (positive potential) region on the aromatic ring due to the strong inductive and resonance effects of the substituents. The fluorine atoms of the trifluoromethyl groups will be regions of high electron density (negative potential).

Caption: A qualitative representation of the predicted electron density distribution.

Anticipated Vibrational Spectra

The theoretical vibrational spectra (IR and Raman) provide a fingerprint of the molecule. The vibrational frequencies are dependent on the bond strengths and atomic masses. Based on studies of related compounds, the following characteristic vibrational modes are expected for this compound:[11][6][8][12]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretching | 3100 - 3000 |

| C-F stretching | 1350 - 1120 |

| C-CF3 stretching | 1300 - 1100 |

| Aromatic C=C stretching | 1600 - 1450 |

| C-H in-plane bending | 1300 - 1000 |

| C-H out-of-plane bending | 900 - 675 |

| Table 2: Predicted characteristic vibrational frequencies for this compound. |

Reactivity Profile

The reactivity of this compound is governed by the strong electron-withdrawing effects of its substituents.

Electrophilic Aromatic Substitution

The fluorine atom is an ortho-, para- director, while the trifluoromethyl group is a meta-director in electrophilic aromatic substitution reactions.[2] The combined effect of one fluorine and two trifluoromethyl groups will strongly deactivate the benzene ring towards electrophilic attack. The substitution pattern will be a complex interplay of these directing effects, with the positions least deactivated being the most likely sites for substitution.

Nucleophilic Aromatic Substitution

The highly electron-deficient nature of the aromatic ring makes this compound a potential candidate for nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups.

Conclusion

The theoretical insights presented herein provide a valuable foundation for researchers in medicinal chemistry and materials science. It is anticipated that this guide will stimulate further computational and experimental investigations to fully elucidate the properties and potential applications of this intriguing molecule.

References

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024). YouTube. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]

-

Quantum-Chemical Study of the Benzene Reaction with Fluorine. (2004). MDPI. Retrieved from [Link]

- Fluorine Nuclear Magnetic Resonance Shielding in meta-Substituted Fluorobenzenes. The Effect of Solvent on the Inductive Order. (1962). Journal of the American Chemical Society.

- Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. (2024). Prensip Journals.

- Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). RSC Publishing.

- Protolytic defluorination of trifluoromethyl-substituted arenes. (2011). PMC.

- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). PMC.

- DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of avo. (2023). SciSpace.

- Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis, - Semantic Scholar. (n.d.). Semantic Scholar.

- Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. (2023).

- Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). JACS Au.

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH.

-

3,5-Bis(trifluoromethyl)fluorobenzene. (n.d.). PubChem. Retrieved from [Link]

- Organometallic chemistry using partially fluorin

- 1,3-Bis(trifluoromethyl)benzene. (n.d.). DrugBank.

- Structures of some fluorinated benzenes determined by ab initio computation. (1982).

- Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (n.d.). MDPI.

- Spectroscopic investigations of 2,5-Difluoronitrobenzene using Hartree-Fock (HF) and density functional theory (DFT) calculations. (n.d.).

- Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study. (n.d.).

- Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. (n.d.). New Journal of Chemistry (RSC Publishing).

- Structures of some fluorinated benzenes determined by ab initio computation. (n.d.).

-

(Trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

- Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. (n.d.).

- Computationally Guided Molecular Design to Minimize the LE/CT Gap in D-π-A Fluorinated Triarylboranes for. (2020). Semantic Scholar.

- Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. (n.d.). PMC.

- Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI.

- Structure and conformation of (trifluoromethyl)thiobenzene, C 6H 5SCF 3: Gas electron diffraction and quantum chemical calculations. (n.d.).

- DFT studies of structural and nonlinear optical properties of 5- (Trifluoromethyl)pyridine-2-Thiol. (n.d.). Journal of Engineering Research and Applied Science.

- A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. (n.d.).

- Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile. (n.d.).

- Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. (n.d.). Oriental Journal of Chemistry.

- Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (n.d.). NIH.

- Spectroscopic and computational (DFT-SCF) investigations on anti tuberculosis activity of Isonicotino hydrazide. (n.d.).

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. prensipjournals.com [prensipjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 9. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

reactivity of 2,5-Bis(trifluoromethyl)fluorobenzene with nucleophiles

An In-depth Technical Guide to the Reactivity of 2,5-Bis(trifluoromethyl)fluorobenzene with Nucleophiles

Introduction: The Quintessential Building Block for Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] Among the array of fluorinated synthons, this compound stands out as a uniquely powerful building block. Its aromatic core is aggressively activated by two potent trifluoromethyl (-CF3) groups, making it an exemplary substrate for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the core principles governing its reactivity, detailed experimental insights, and its applications in the development of next-generation pharmaceuticals and functional materials. The 2,5-bis(trifluoromethyl)phenyl moiety is a key component in advanced therapeutics, such as Dutasteride, where it contributes to a significant increase in potency compared to its analogues.[3]

Part 1: The Engine of Reactivity - Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is overwhelmingly dictated by the SNAr mechanism. This process is facilitated by the severe electron-deficient nature of the benzene ring, a direct consequence of the powerful inductive electron withdrawal (-I effect) by the two trifluoromethyl groups and the fluorine atom.[1][4] This electronic depletion renders the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles.

The SNAr Mechanism: A Stepwise Pathway

The reaction proceeds via a well-established two-step addition-elimination pathway.[5]

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine leaving group. This is typically the rate-determining step of the reaction. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

-

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and is critically stabilized by the two electron-withdrawing -CF3 groups at the ortho and para positions relative to the point of attack.[5] This stabilization is paramount to the facility of the reaction.

-

Rearomatization: The complex rapidly expels the fluoride ion (F⁻) as a leaving group, restoring the aromaticity of the ring and yielding the final substituted product.

While most SNAr reactions are considered stepwise, a concerted mechanism (CSNAr) has been identified for some systems.[7][8] However, for substrates with excellent leaving groups like fluorine and strong electron-withdrawing activators like -CF3, the stepwise pathway via a distinct Meisenheimer intermediate is generally favored.[9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability of 2,5-Bis(trifluoromethyl)fluorobenzene

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention. The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] Among these valuable compounds is 2,5-Bis(trifluoromethyl)fluorobenzene, a substituted aromatic ring with significant potential as a building block in the synthesis of complex pharmaceuticals and advanced materials. Understanding the thermal stability of this compound is paramount for ensuring safe handling, predicting shelf-life, and designing robust manufacturing processes.

Theoretical Considerations: The Strength of the C-F Bond

The remarkable thermal stability of this compound is fundamentally rooted in the inherent strength of the carbon-fluorine bond. The C-F bond is the strongest single bond in organic chemistry, a consequence of the large electronegativity difference between carbon and fluorine, which imparts a significant ionic character to the bond.[2] This high bond dissociation energy means that a substantial amount of thermal energy is required to initiate cleavage and subsequent degradation of the molecule.

Furthermore, the two trifluoromethyl groups exert a strong electron-withdrawing effect on the benzene ring. This deactivates the aromatic system towards many chemical reactions and can also contribute to its overall thermal robustness. However, under sufficiently high temperatures, thermal degradation will occur. The likely points of initial bond scission are the C-C bonds between the aromatic ring and the trifluoromethyl groups, as well as the C-F bonds themselves.

Assessing Thermal Stability: Key Experimental Techniques

To empirically determine the thermal stability of a compound like this compound, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the temperature at which a substance begins to decompose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the thermal stability of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the sample mass (as a percentage of the initial mass) versus temperature. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the decomposition curve.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions, including melting and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum or copper DSC pan. Prepare an empty, sealed pan to serve as the reference.

-

Atmosphere: Maintain an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

-

Ramp the temperature to a point beyond its decomposition temperature (as determined by TGA, e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.

Data Presentation: Expected Thermal Profile

While specific data for this compound is not available, we can hypothesize its thermal behavior based on its isomer, 1,4-bis(trifluoromethyl)benzene, and other fluorinated aromatics.

Table 1: Predicted Thermal Properties of this compound

| Property | Predicted Value | Method | Notes |

| Decomposition Onset (TGA, N₂) | > 400 °C | TGA | Based on the high stability of C-F bonds and data from related compounds. |

| Melting Point (DSC) | To be determined | DSC | Will present as an endothermic peak before decomposition. |

| Decomposition (DSC) | Exothermic Event | DSC | The breakdown of the molecule is expected to release energy. |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental work required to characterize the thermal stability of this compound.

Caption: Experimental workflow for thermal stability analysis.

Potential Thermal Degradation Pathways

At elevated temperatures, the thermal degradation of this compound is likely to proceed through a series of complex reactions. The high strength of the C-F bond suggests that C-C bond cleavage may be a primary initial step.

A plausible degradation pathway involves the homolytic cleavage of a C-C bond between the aromatic ring and a trifluoromethyl group, leading to the formation of a trifluoromethyl radical (•CF₃) and a fluorinated phenyl radical. These highly reactive radical species can then participate in a variety of subsequent reactions, including:

-